CID 11106002

Description

Properties

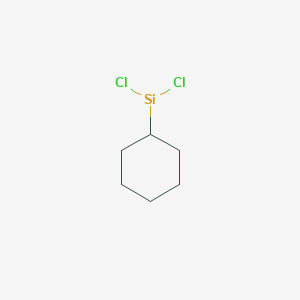

Molecular Formula |

C6H11Cl2Si |

|---|---|

Molecular Weight |

182.14 g/mol |

InChI |

InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

DBORORZXTOQFCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .

Chemical Reactions Analysis

Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.

Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.

Scientific Research Applications

Dichloro(cyclohexyl)silane has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology and Medicine: Organosilicon compounds, including dichloro(cyclohexyl)silane, are studied for their potential use in drug delivery systems and biomedical devices.

Industry: The compound is used in the production of silicone polymers, which have applications in adhesives, sealants, and coatings

Mechanism of Action

The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .

Comparison with Similar Compounds

Clarification of Terminology

The term "CID" is ambiguous in the provided evidence:

- PubChem CID: Used in (oscillatoxin derivatives: CID 101283546, 185389, etc.), (CID 57416287), and (CID 136930).

- Chemical-Induced Disease (CID) : Discussed in (Table 12) as a biomedical relation extraction task.

- Chemotherapy-Induced Diarrhea (CID) : Described in and as a medical condition.

No evidence explicitly addresses "CID 11106002" or its structural/functional analogs.

Analysis of Available Chemical Data

Chemical Compounds in Evidence

The closest analogs to this compound might include oscillatoxin derivatives () or synthetic compounds like CAS 1254115-23-5 () and CAS 1193-62-0 (). However, these lack direct relevance to this compound.

Methodological Gaps

Key parameters for chemical comparisons—such as molecular weight, solubility, bioactivity, or structural analogs—are absent for this compound. For example:

Recommendations for Further Research

To address this gap, the following steps are advised:

Consult PubChem Database: Retrieve this compound’s entry for structural data, synonyms, and related compounds.

Cross-Reference with Chemical Literature : Use platforms like SciFinder or Reaxys to identify analogs based on functional groups or bioactivity.

Leverage Spectroscopic Data: If this compound has known spectral signatures (e.g., GC-MS, LC-ESI-MS as in and ), compare retention times, fragmentation patterns, or collision cross-sections (CCS) with similar compounds.

Hypothetical Comparison Framework (If Data Were Available)

A professional comparison would require the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.